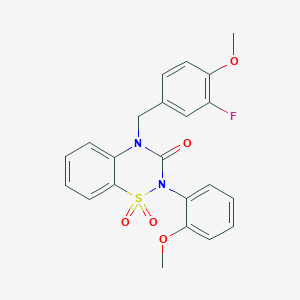

4-(3-氟-4-甲氧基苄基)-2-(2-甲氧基苯基)-2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

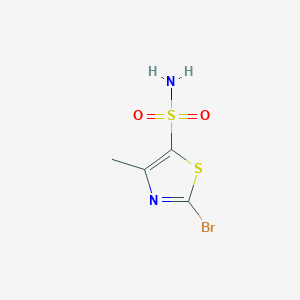

The compound "4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which has been studied for various biological activities, including antitumor properties. The presence of fluorine and methoxy groups on the benzyl and phenyl rings suggests potential for specific biological interactions and activities .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves the cyclization of precursor molecules such as thiobenzanilides or anthranilic acid derivatives. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using the Jacobsen cyclization, with modifications to obtain pure samples of target compounds . Similarly, the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides as potential sweetening agents has been reported, which involves the reaction of sulfamoyl chloride with anthranilic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a benzothiadiazine ring, which can be substituted with various functional groups. The crystal structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals intermolecular interactions like C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network .

Chemical Reactions Analysis

The chemical reactivity of benzothiadiazine derivatives can be influenced by the substituents on the benzothiadiazine ring. For example, the introduction of a benzyl ether-type protecting group, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, can be cleaved under specific conditions, demonstrating the potential for selective deprotection in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are closely related to their molecular structure. The introduction of fluorine and methoxy groups can affect the compound's stability, reactivity, and interaction with biological targets. Fluorinated benzothiazoles have shown potent cytotoxicity in vitro against certain human cancer cell lines, indicating the significance of these substituents in determining biological activity . Moreover, the cytotoxic activity of new analogues of 4-substituted 1,2,4-benzothiadiazine-1,1-dioxide has been evaluated, with some compounds displaying promising effects against cancer cell lines, particularly those with a 3-fluoro-4-methoxybenzyl group .

科学研究应用

抗惊厥活性

- 一项研究探讨了 7-烷氧基-2H-1,4-苯并噻嗪-3(4H)-酮和相关化合物的合成和抗惊厥活性。这些化合物显示出显着的抗惊厥活性,突出了它们在癫痫或相关神经系统疾病中的潜在治疗应用 (Zhang 等人,2010 年)。

光动力疗法

- 对与所讨论化合物在结构上相关的锌酞菁衍生物的研究表明了它们作为光动力疗法中光敏剂的潜力,特别是对于癌症治疗。这些化合物表现出高单线态氧量子产率,这是有效光动力疗法中的一个关键因素 (Pişkin 等人,2020 年)。

传感荧光探针

- 对苯并噻唑类似物的一项研究揭示了它们作为传感金属阳离子和 pH 变化的荧光探针的适用性。此类化合物对 pH 变化敏感,并且可以选择性地检测金属阳离子,使其在分析化学和环境监测中很有用 (Tanaka 等人,2001 年)。

抗癌活性

- 一些研究已经合成和测试了苯并噻嗪基和相关化合物以了解其抗癌活性。这些化合物已证明对各种癌细胞系有效,包括肺癌、卵巢癌、前列腺癌和乳腺癌。它们的作用模式包括抑制微管蛋白聚合和肿瘤细胞中的选择性细胞毒性 (Kamal 等人,2011 年)。

用于抗肿瘤应用的药物前体

- 对新型抗肿瘤苯并噻唑的氨基酸前药的研究表明,这些化合物具有高度选择性和有效的抗肿瘤特性。前药方法被用来克服母体化合物的亲脂性带来的限制 (Bradshaw 等人,2002 年)。

光催化应用

- 对苯甲醇及其衍生物(包括与查询化合物在结构上相似的化合物)的光催化氧化研究表明,在 TiO2 光催化剂上具有很高的转化率和选择性。该应用在绿色化学和环境净化领域具有重要意义 (Higashimoto 等人,2009 年)。

属性

IUPAC Name |

4-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O5S/c1-29-19-12-11-15(13-16(19)23)14-24-18-8-4-6-10-21(18)31(27,28)25(22(24)26)17-7-3-5-9-20(17)30-2/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSBVMZILXLSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)